molecular formula C21H32O2 B3051344 Methyl neoabietate CAS No. 3310-97-2

Methyl neoabietate

Cat. No.: B3051344
CAS No.: 3310-97-2
M. Wt: 316.5 g/mol
InChI Key: XLNYKQDSHLEWFW-UYWIDEMCSA-N
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Description

Methyl neoabietate (C₂₁H₃₂O₂) is a diterpenoid methyl ester derived from neoabietic acid, a resin acid commonly found in conifers such as spruce (Picea abies) and pine species (Pinus spp.) . It is characterized by a bicyclic phenanthrene backbone with a methyl ester group at the C-15 position . Its structure was definitively assigned using 1D and 2D NMR spectroscopy, revealing distinct chemical shifts for carbons and protons in the tricyclic framework, particularly the isopropylidene group at C-7 and methyl substituents at C-4a and C-10a .

This compound is a minor component of plant resins and essential oils, typically detected at concentrations below 1% in Pinus flexilis, Pinus sabiniana, and Salvia species . It plays a role in plant defense mechanisms, as it accumulates in glandular trichomes (GT) of spruce stems, alongside other methylated diterpenes .

Properties

IUPAC Name

methyl (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h13,17-18H,6-12H2,1-5H3/t17-,18+,20+,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNYKQDSHLEWFW-UYWIDEMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3310-97-2
Record name Methyl neoabietate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003310972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL NEOABIETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EDG0WM942
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl neoabietate can be synthesized through the esterification of neoabietic acid with methanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic methyl esterification of colophony (a type of resin) using zinc oxide supported on spent fluid cracking catalyst under subcritical carbon dioxide conditions. This method enhances the reaction efficiency and yields a high conversion rate .

Chemical Reactions Analysis

Types of Reactions: Methyl neoabietate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl neoabietate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and receptor interactions. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Structural Analogues

Compound Molecular Formula Key Structural Features Retention Index (KI) Natural Sources Typical Concentration (%)
This compound C₂₁H₃₂O₂ C-7 isopropylidene, C-4a/C-10a methyl groups 2443 Picea abies, Pinus spp. 0.1–0.8
Methyl abietate C₂₁H₃₂O₂ C-13 isopropyl, conjugated double bonds 2377 Salvia spp., Pinus resins 0.6–6.9
Methyl dehydroabietate C₂₁H₃₀O₂ Aromatic C-ring, dehydrogenation at C-7/C-8 2359 Oxidized pine resins 0.6–6.5
Methyl palustrate C₂₁H₃₂O₂ C-8/C-9 double bond, C-13 methyl 2279 Spruce GT Trace–3.5
Methyl sandaracopimarate C₂₁H₃₂O₂ Bicyclic pimarane skeleton 2252 Salvia spp., oxidized resins 0.1–0.5

Key Structural Differences :

  • This compound vs. methyl abietate : The former has an isopropylidene group at C-7, while the latter has a conjugated double bond system and an isopropyl group at C-13 .
  • Methyl dehydroabietate is dehydrogenated, resulting in an aromatic C-ring, unlike the tricyclic framework of this compound .

Chemical Stability and Reactivity

  • Thermal Isomerization : At 200°C, this compound equilibrates with methyl abietate and methyl palustrate, forming a mixture dominated by methyl abietate (~50%) .
  • Oxidation Resistance : Unlike methyl dehydroabietate (an oxidation product of abietic acid), this compound remains stable under mild oxidative conditions, as shown in RNAi studies where its levels were unaffected .

Analytical Differentiation

Gas chromatography-mass spectrometry (GC-MS) is critical for distinguishing these esters:

  • Retention Indices : this compound (KI: 2443) elutes later than methyl abietate (KI: 2377) due to higher hydrophobicity .
  • Mass Spectral Peaks : this compound shows a base peak at m/z 135 (C₁₀H₁₅⁺), while methyl abietate fragments at m/z 256 (M⁺-32) .

Q & A

What analytical methods are recommended for identifying and quantifying methyl neoabietate in complex biological or environmental samples?

Basic Research Question
this compound, an oxygenated polycyclic diterpene, can be identified using gas chromatography-mass spectrometry (GC-MS) with specific retention time (RT: 60.48) and Kovats Index (KI: 2443) parameters . For quantification, internal standards (e.g., deuterated analogs) should be used to account for matrix effects. Researchers must validate methods using reference materials and report detection limits, precision, and recovery rates. Ensure chromatographic separation from co-eluting diterpenes like methyl abietate or isopimarate derivatives, as overlapping peaks can lead to misidentification .

How does this compound’s occurrence in plant resins inform its ecological or biochemical roles?

Basic Research Question
this compound is a component of pine resin and is associated with traumatic resin duct (TRD) formation in plants, suggesting a role in defense against pathogens or herbivores . To study its ecological function, researchers should compare its concentration in stressed vs. unstressed plant tissues (e.g., via methyl jasmonate induction) and correlate levels with terpene synthase activity. Pair this with bioassays testing antimicrobial or insect-deterrent properties . Note that its structural similarity to abietane diterpenes (e.g., dehydroabietic acid) may imply shared biosynthetic pathways or overlapping biological activities .

What experimental strategies can resolve contradictions in this compound’s reported pharmacological activities (or lack thereof)?

Advanced Research Question
While this compound is listed without pharmacological data in some studies , related diterpenes like manool exhibit antioxidant and anti-inflammatory properties. To address this gap:

  • Conduct in vitro bioactivity screens (e.g., COX-2 inhibition, antioxidant assays) using purified this compound.
  • Compare its effects with structurally similar compounds (e.g., methyl abietate) to identify structure-activity relationships.
  • Use omics approaches (transcriptomics/metabolomics) to assess its modulation of cellular pathways in relevant models .
    Report negative results transparently to avoid publication bias and clarify whether oxidation products (e.g., 15-hydroxy derivatives) are bioactive .

How can researchers elucidate the biosynthetic pathway of this compound in coniferous species?

Advanced Research Question
this compound likely originates from geranylgeranyl diphosphate (GGPP) via diterpene synthase activity. To map its biosynthesis:

Perform isotope labeling experiments with 13C^{13}\text{C}-glucose in pine saplings to trace precursor incorporation.

Clone and express putative diterpene synthases from Picea abies or related species in heterologous systems (e.g., E. coli or yeast) to test for this compound production .

Characterize methyltransferases responsible for esterification of neoabietic acid using kinetic assays and substrate specificity profiling .

What methodologies are critical for studying this compound’s stability and degradation in archaeological or environmental contexts?

Advanced Research Question
In archaeological samples, this compound’s oxidation products (e.g., 7-oxo-dehydroabietic acid) indicate degradation over time . To assess stability:

  • Use accelerated aging experiments (e.g., exposure to UV light, elevated temperatures) and monitor degradation via GC-MS.
  • Compare modern and historical resin samples to identify environmental factors (humidity, microbial activity) driving oxidation.
  • Apply principal component analysis (PCA) to distinguish degradation patterns from co-occurring diterpenes .

How should this compound’s characterization be documented to ensure reproducibility in publications?

Methodological Best Practices
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to:

  • Report full spectral data (MS, 1H^{1}\text{H}/13C^{13}\text{C} NMR) in supporting information.
  • For new compounds, provide elemental analysis and purity metrics (HPLC/GC).
  • Reference synthetic procedures for this compound derivatives (e.g., oxidation products) and deposit raw data in public repositories (e.g., Zenodo) .

Why is this compound underexplored in pharmacological studies, and how can this be addressed?

Critical Analysis Question
Its limited pharmacological data may stem from low natural abundance, structural complexity, or research focus on more bioactive diterpenes. To bridge this gap:

  • Prioritize isolation and purification protocols (e.g., preparative HPLC) to obtain sufficient quantities for assays.
  • Collaborate with synthetic chemists to develop scalable routes for analog synthesis.
  • Leverage computational tools (molecular docking, QSAR models) to predict targets and prioritize experimental validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl neoabietate
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Methyl neoabietate

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